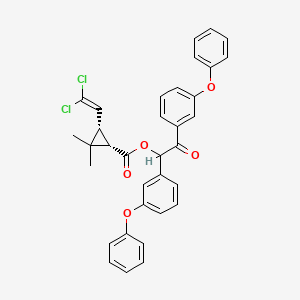![molecular formula C14H27ClN4O2S3 B13853847 (3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl Cystamine Hydrochloride is a compound that combines biotin, a vitamin essential for various metabolic processes, with cystamine, an aminothiol derived from cysteamine. This compound is often used in biochemical research due to its ability to form stable conjugates with proteins and other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine Hydrochloride can be synthesized through a series of chemical reactions involving the conjugation of biotin with cystamine. The process typically involves the activation of biotin with a coupling agent, followed by its reaction with cystamine under controlled conditions. The final product is then purified and converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Biotinyl Cystamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Biotinyl Cystamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Disulfide-linked biotinyl cystamine.
Reduction: Free thiol groups in biotinyl cystamine.
Substitution: Various biotinylated derivatives depending on the nucleophile used.
科学的研究の応用
Biotinyl Cystamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins and other molecules.
Biology: Employed in studies involving protein-protein interactions, enzyme activity assays, and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用機序
Biotinyl Cystamine Hydrochloride exerts its effects through several mechanisms:
Biotinylation: The biotin moiety allows for the stable attachment of the compound to proteins and other biomolecules, facilitating their detection and analysis.
Antioxidant Activity: The cystamine component can scavenge free radicals and reduce oxidative stress, which is beneficial in various biological contexts.
Molecular Targets and Pathways: The compound interacts with enzymes and proteins involved in redox regulation and cellular signaling pathways.
類似化合物との比較
Biotinyl Cystamine Hydrochloride can be compared with other biotinylated compounds and aminothiols:
Biotinylated Compounds: Similar to biotinylated lysine and biotinylated glutathione, but with unique properties due to the presence of cystamine.
Aminothiols: Compared to cysteamine and cystamine, Biotinyl Cystamine Hydrochloride offers additional functionality through biotinylation.
List of Similar Compounds
- Biotinylated Lysine
- Biotinylated Glutathione
- Cysteamine
- Cystamine
特性
分子式 |
C14H27ClN4O2S3 |
|---|---|
分子量 |
415.0 g/mol |
IUPAC名 |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10?,11-,13?;/m0./s1 |
InChIキー |
NNRQHZVVIQCEQD-KOJHKTKQSA-N |
異性体SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


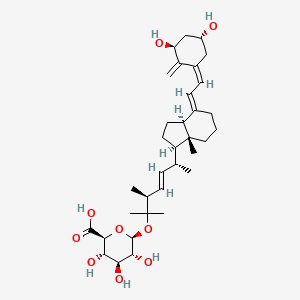
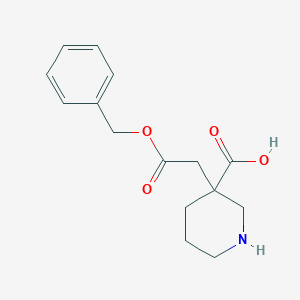
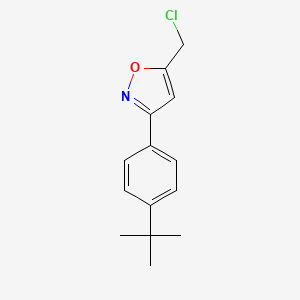
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
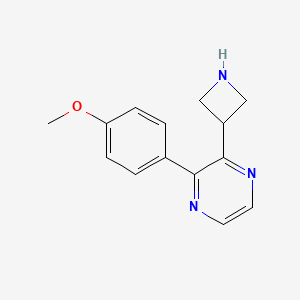
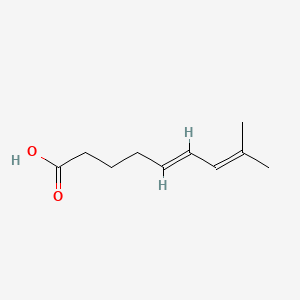
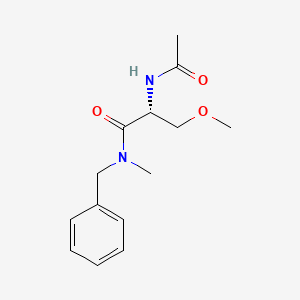
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

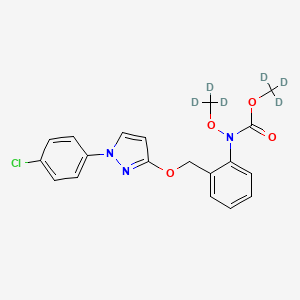
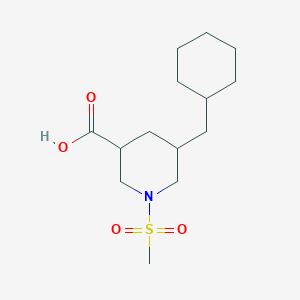
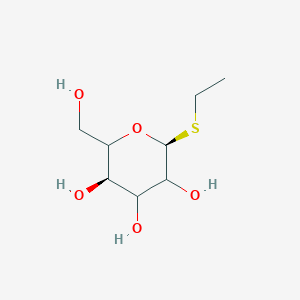
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
